
11,17-Dithiaheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,17-Dithiaheptacosane is an organic compound with the molecular formula C27H56S2 It is a long-chain hydrocarbon with two sulfur atoms incorporated into its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dithiaheptacosane typically involves the reaction of long-chain hydrocarbons with sulfur-containing reagents. One common method is the thiolation of heptacosane using thiol reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of sulfur atoms into the hydrocarbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 11,17-Dithiaheptacosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atoms, resulting in the formation of the corresponding hydrocarbon.
Substitution: The sulfur atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Heptacosane.
Substitution: Halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
11,17-Dithiaheptacosane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing hydrocarbons in various chemical reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industry: this compound is used in the production of specialty chemicals and materials, including lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 11,17-Dithiaheptacosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include the modulation of enzyme activity, disruption of membrane integrity, and interference with cellular signaling processes.
Comparación Con Compuestos Similares
Heptacosane: A hydrocarbon with a similar chain length but lacking sulfur atoms.
1,17-Dithiaheptadecane: A shorter-chain analog with two sulfur atoms.
11,17-Dithiahexacosane: A compound with a similar structure but one carbon atom less.
Uniqueness: 11,17-Dithiaheptacosane is unique due to its specific chain length and the position of sulfur atoms within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
73987-20-9 |
|---|---|
Fórmula molecular |
C25H52S2 |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
1-(5-decylsulfanylpentylsulfanyl)decane |
InChI |
InChI=1S/C25H52S2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
Clave InChI |
USHHVGUVPUFDKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCCCCCSCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
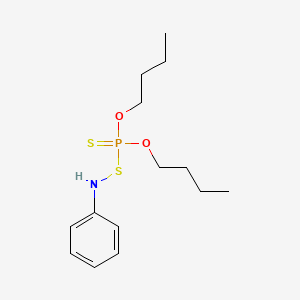

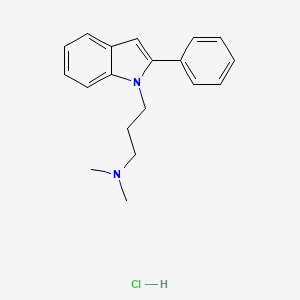
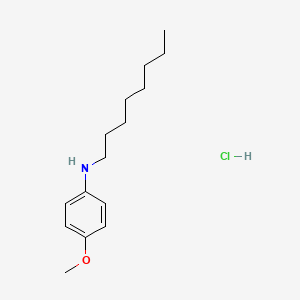
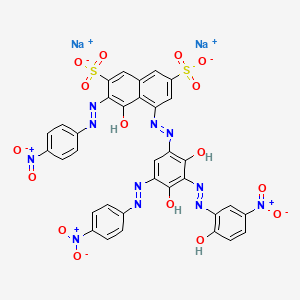

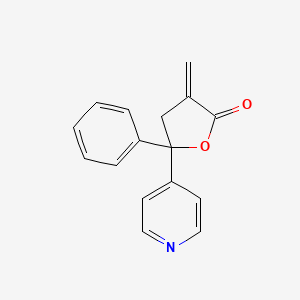
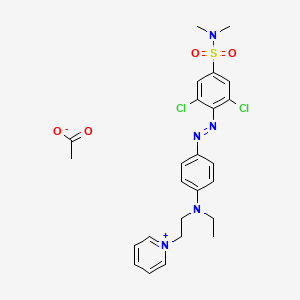

![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)


